

INTERCEPT Blood System: Application Notes and Protocols for Pathogen Reduction

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Compound of Interest

Compound Name: Amotosalen

Cat. No.: B1665471

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Introduction

The INTERCEPT Blood System is a robust technology designed for the ex vivo preparation of pathogen-reduced plasma and platelet components for transfusion.[1][2][3][4] This system significantly reduces the risk of transfusion-transmitted infections (TTI) by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[3][4][5][6] The technology serves as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[1] The core of the INTERCEPT system is the synergistic action of a photoactive psoralen compound, **amotosalen** HCl, and ultraviolet A (UVA) light to render pathogens incapable of replication.[7][8][9]

Principle of Operation: The Amotosalen-UVA Mechanism

The pathogen inactivation process of the INTERCEPT Blood System is based on a well-understood photochemical reaction. The synthetic psoralen derivative, **amotosalen** (S-59), is introduced into the plasma or platelet component.[7][9][10] **Amotosalen**, being a planar, aromatic molecule, readily penetrates cellular and nuclear membranes of pathogens and leukocytes, where it intercalates into the helical regions of DNA and RNA.[7][9][10]

Upon subsequent illumination with a controlled dose of UVA light (320-400 nm), the intercalated **amotosalen** forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.^{[2][7][9]} This irreversible cross-linking permanently blocks the replication and transcription of the genetic material, effectively neutralizing the pathogen or leukocyte.^{[7][8]} Following the illumination step, residual **amotosalen** and its free photoproducts are removed using a compound adsorption device (CAD).^{[1][7][10]}

Key System Components

The INTERCEPT Blood System comprises single-use, sterile processing sets for either plasma or platelets and a dedicated UVA illumination device.^{[1][2][4]}

Component	Description
Amotosalen Solution Container	Contains a precise concentration of amotosalen HCl in a saline solution. ^{[1][2][4]}
Illumination Container	A UVA-transparent bag designed for the photochemical reaction. ^{[1][2][4]}
Compound Adsorption Device (CAD)	A specialized filter to remove residual amotosalen and photoproducts post-illumination. ^{[1][2][10]}
Storage Containers	Bags for the final pathogen-reduced blood component. ^{[1][2]}
INTERCEPT Illuminator (INT100/INT200)	A microprocessor-controlled device that delivers a precise and uniform dose of UVA light. ^{[1][2][4]}

Experimental Protocols

INTERCEPT Protocol for Platelets

This protocol outlines the procedure for the pathogen inactivation of apheresis or pooled whole blood-derived platelet concentrates.

Materials:

- INTERCEPT Blood System for Platelets Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Platelet agitator

Procedure:

- Preparation of Platelet Component: Ensure the platelet concentrate meets the required specifications for volume and platelet concentration as per the manufacturer's instructions. [\[11\]](#)
- Sterile Connection: Aseptically connect the platelet component to the INTERCEPT Processing Set using a sterile connection device.
- **Amotosalen** Addition: Allow the platelets to flow through the **amotosalen** container, ensuring thorough mixing. [\[6\]](#)
- Transfer to Illumination Container: The **amotosalen**-platelet mixture is then transferred into the illumination container. [\[6\]](#)
- UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. The device will deliver a controlled UVA dose of approximately 3 J/cm² over 3-4 minutes while continuously agitating the container. [\[4\]](#)
- Compound Adsorption: Following illumination, transfer the treated platelets into the container with the Compound Adsorption Device (CAD). [\[6\]](#)
- Incubation and Storage: Agitate the platelet component with the CAD for a specified period (typically 6-16 hours) to remove residual **amotosalen**. [\[10\]](#) The final pathogen-reduced platelet product can then be stored at 20-24°C with continuous agitation for up to 7 days. [\[3\]](#)

INTERCEPT Protocol for Plasma

This protocol details the pathogen inactivation of apheresis or whole blood-derived plasma.

Materials:

- INTERCEPT Blood System for Plasma Processing Set
- INTERCEPT Illuminator
- Sterile connection device
- Plasma freezer (-18°C or colder)

Procedure:

- Preparation of Plasma Component: The plasma volume must be within the specified range (e.g., 585-650 mL).[1] Pooling of plasma units may be necessary to meet this requirement.[1]
- Sterile Connection: Aseptically connect the plasma unit(s) to the INTERCEPT Processing Set.
- **Amotosalen** Addition: The plasma flows through the **amotosalen** container and into the illumination container.[1]
- UVA Illumination: Place the illumination container in the INTERCEPT Illuminator. The system delivers a controlled UVA dose of approximately 3 J/cm² over 6-8 minutes with horizontal agitation.[2]
- Compound Adsorption and Storage: After illumination, the plasma is passed through the CAD by gravity and distributed into the final storage containers.[1][2] The treated plasma must be frozen at -18°C or colder within a specified timeframe (e.g., within 24 hours of blood draw for pooled whole blood-derived plasma or within 8 hours for apheresis plasma).[1][12]

Data Presentation

Pathogen Inactivation Efficacy

The INTERCEPT Blood System has demonstrated robust inactivation of a wide range of pathogens. The efficacy is typically measured as the log reduction of the pathogen titer.

Pathogen Type	Examples	Log Reduction
Viruses (enveloped)	HIV-1, HIV-2, HTLV-I, HTLV-II, HBV, HCV, West Nile Virus, Chikungunya Virus, Dengue Virus, Influenza A Virus	> 4 log
Viruses (non-enveloped)	Bluetongue virus (model for non-enveloped viruses)	> 4 log
Bacteria (Gram-positive)	Staphylococcus aureus, Streptococcus pyogenes, Bacillus cereus (vegetative)	> 4 log
Bacteria (Gram-negative)	Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa	> 4 log
Spirochetes	Treponema pallidum (Syphilis), Borrelia burgdorferi (Lyme disease)	> 4 log
Protozoa	Plasmodium falciparum (Malaria), Babesia microti, Trypanosoma cruzi	> 4 log
Leukocytes	Human T-Cells	> 4 log

Note: Certain non-enveloped viruses (e.g., HAV, HEV, B19) and bacterial spores have shown resistance to the INTERCEPT process.[\[5\]](#)[\[6\]](#)[\[13\]](#)

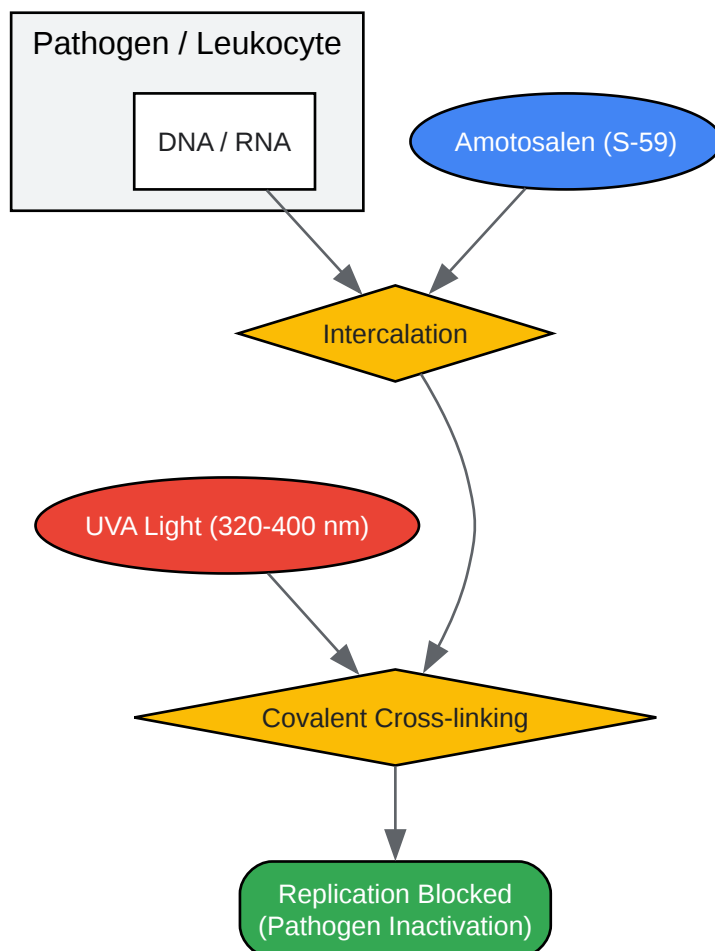
Coagulation Factor Retention in Plasma

A critical aspect of the INTERCEPT process for plasma is the retention of coagulation factor activity.

Coagulation Factor	Post-Treatment Retention
Fibrinogen	Slight decline, remains within therapeutic range
Factor V	Good retention
Factor VII	Good retention
Factor VIII	Largest decline, but remains within therapeutic range[7]
Factor IX	Good retention
Factor X	Good retention
Factor XI	Good retention
aPTT	Within acceptable limits
PT	Within acceptable limits

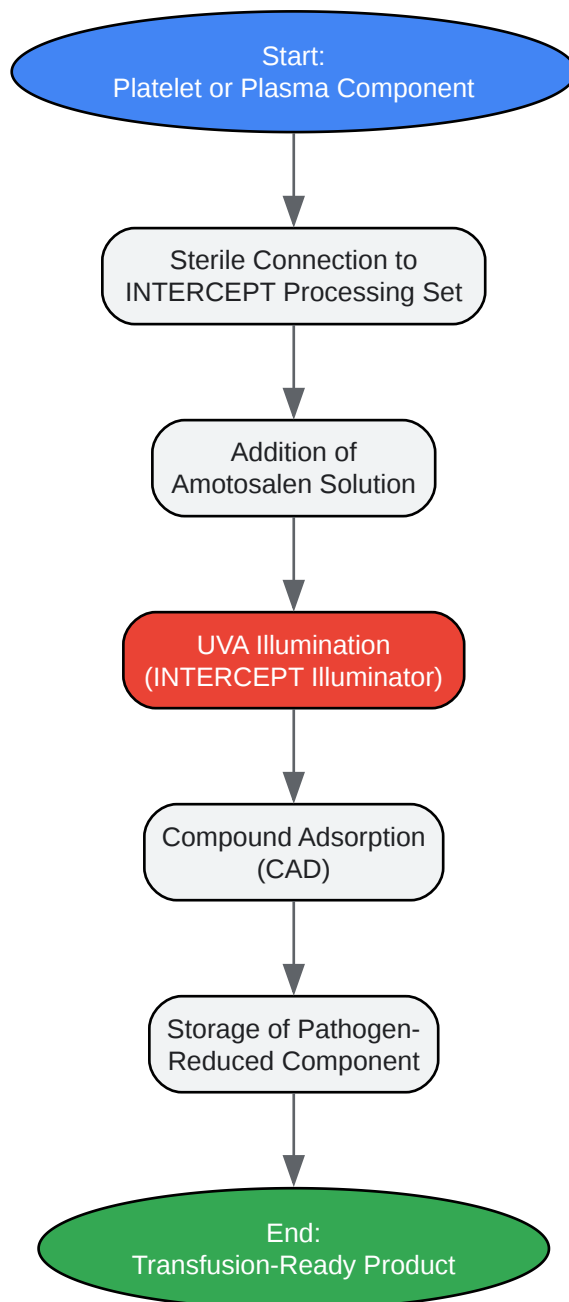
Visualizations

INTERCEPT Blood System: Mechanism of Action

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Caption: Mechanism of pathogen inactivation by **amotosalen** and UVA light.

INTERCEPT Experimental Workflow for Platelets/Plasma

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Caption: General experimental workflow for the INTERCEPT Blood System.

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